N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to a quinoline carboxamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a phenylquinoline precursor, followed by the formation of the carboxamide group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Key factors such as temperature, pressure, and reaction time are meticulously monitored to optimize the yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives: These derivatives also contain the iodophenyl group and have been studied for their potential biological applications.
Uniqueness
N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H15IN2O |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15IN2O/c23-16-10-12-17(13-11-16)24-22(26)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H,24,26) |
InChI Key |
PHAPPKOMAYLMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)I |
Origin of Product |
United States |
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